molecular formula C15H12N2O B13845490 Carbamazepine-d2,15N

Carbamazepine-d2,15N

Cat. No.: B13845490
M. Wt: 239.27 g/mol
InChI Key: FFGPTBGBLSHEPO-LHPFHNCUSA-N
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Description

Carbamazepine-d2,15N is a deuterated and nitrogen-15 labeled analog of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. The molecular formula of this compound is C15H10D2N15NO, and it has a molecular weight of 239.27 g/mol . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of carbamazepine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamazepine-d2,15N involves the incorporation of deuterium and nitrogen-15 isotopes into the carbamazepine molecule. The general synthetic route includes the following steps:

    Nitrogen-15 Labeling: The incorporation of nitrogen-15 is done using nitrogen-15 enriched ammonia or other nitrogen-15 containing reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using deuterated and nitrogen-15 enriched reagents.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity levels.

    Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamazepine-d2,15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbamazepine-10,11-epoxide.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: Substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include carbamazepine-10,11-epoxide, reduced carbamazepine, and various substituted derivatives.

Scientific Research Applications

Carbamazepine-d2,15N has a wide range of applications in scientific research:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.

    Metabolism Studies: Helps in identifying metabolic pathways and intermediates.

    Drug Development: Used as a reference standard in the development of new anticonvulsant drugs.

    Biological Research: Employed in studies related to the effects of isotopic labeling on drug behavior.

    Industrial Applications: Used in the quality control and validation of analytical methods for carbamazepine.

Mechanism of Action

Carbamazepine-d2,15N exerts its effects through the same mechanism as carbamazepine. It primarily acts by inhibiting voltage-gated sodium channels, stabilizing hyperexcited nerve membranes, and reducing synaptic transmission. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .

Comparison with Similar Compounds

Carbamazepine-d2,15N is compared with other similar compounds such as:

    Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.

    Eslicarbazepine Acetate: Another analog with a higher selectivity for the inactivated state of sodium channels.

    Carbamazepine-d2: A deuterated analog without nitrogen-15 labeling.

The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed insights into the pharmacokinetics and metabolism of carbamazepine compared to its analogs .

Properties

Molecular Formula

C15H12N2O

Molecular Weight

239.27 g/mol

IUPAC Name

1,10-dideuteriobenzo[b][1]benzazepine-11-(15N)carboxamide

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i7D,8D,16+1

InChI Key

FFGPTBGBLSHEPO-LHPFHNCUSA-N

Isomeric SMILES

[2H]C1=C2C(=CC=C1)C=CC3=CC=CC(=C3N2C(=O)[15NH2])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N

Origin of Product

United States

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